2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile

basicity ionization state pKa

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile (CAS 1627693-34-8) is a heterocyclic building block comprising a benzonitrile core substituted with a bromine atom at the 2-position and a gem-difluorinated pyrrolidine ring at the 5-position. With a molecular formula of C11H9BrF2N2 and a molecular weight of 287.10 g/mol, it belongs to the class of fluorinated pyrrolidinyl benzonitriles frequently employed in medicinal chemistry for the construction of selective androgen receptor modulators (SARMs), kinase inhibitors, and CNS-penetrant ligands.

Molecular Formula C11H9BrF2N2
Molecular Weight 287.1 g/mol
CAS No. 1627693-34-8
Cat. No. B1407516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile
CAS1627693-34-8
Molecular FormulaC11H9BrF2N2
Molecular Weight287.1 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2=CC(=C(C=C2)Br)C#N
InChIInChI=1S/C11H9BrF2N2/c12-10-2-1-9(5-8(10)6-15)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2
InChIKeyKHYHDMZLRKEDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile (CAS 1627693-34-8) – Procurement-Ready Identification and Physicochemical Snapshot


2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile (CAS 1627693-34-8) is a heterocyclic building block comprising a benzonitrile core substituted with a bromine atom at the 2-position and a gem-difluorinated pyrrolidine ring at the 5-position . With a molecular formula of C11H9BrF2N2 and a molecular weight of 287.10 g/mol, it belongs to the class of fluorinated pyrrolidinyl benzonitriles frequently employed in medicinal chemistry for the construction of selective androgen receptor modulators (SARMs), kinase inhibitors, and CNS-penetrant ligands [1]. The compound is commercially available at purities exceeding 95%, with some suppliers offering NLT 98% .

Why 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


Substituting the 3,3-difluoropyrrolidine ring of 2-bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile with a non-fluorinated pyrrolidine or altering its regioisomeric position on the benzonitrile core leads to measurable changes in basicity, metabolic stability, and target-binding geometry that directly affect the performance of downstream drug candidates [1]. The gem-difluoro motif lowers the pyrrolidine nitrogen pKa by more than 4 log units relative to pyrrolidine itself, shifting the ionization state at physiological pH and thereby altering membrane permeability, hERG liability, and CYP-mediated oxidative metabolism . Furthermore, the 5‑position attachment on the benzonitrile ring is a critical vector in androgen receptor (AR) modulator design; even minor regioisomeric shifts result in loss of AR agonistic activity or PK profile deterioration [2].

Quantitative Evidence Guide: Verified Differentiation of 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile from Closest Analogs


pKa-Driven Basicity Reduction vs. Non-Fluorinated Pyrrolidine Analog

The 3,3-difluoropyrrolidine substituent exhibits a predicted conjugate acid pKa of 6.86 (free base) or ~1.9 (HCl salt), compared to pKa 11.27 for pyrrolidine itself, representing a ΔpKa of 4.41 to 9.37 log units [1]. This fundamental shift means that at physiological pH 7.4, the difluorinated amine remains predominantly unprotonated, whereas pyrrolidine is >99% protonated. The reduced ionization state directly impacts passive membrane permeability, lysosomal trapping, and off-target binding to hERG and muscarinic receptors, providing a rational basis for selecting this building block over 2-bromo-5-(pyrrolidin-1-yl)benzonitrile in CNS and oral drug programs [1].

basicity ionization state pKa ADME

Oral Bioavailability Improvement Through Gem-Difluorination: Class Evidence from Pyrrolidine-Containing Inhibitors

In a direct head-to-head study of neuronal nitric oxide synthase (nNOS) inhibitors, the gem-difluorinated pyrrolidine compound achieved 22% rat oral bioavailability (F), whereas the corresponding non-fluorinated parent molecule exhibited essentially 0% (F ≈ 0) [1]. The introduction of the CF₂ group geminal to the amino group blocked oxidative metabolism at the benzylic position and improved cell permeability [1]. Although this comparison is derived from a specific nNOS inhibitor scaffold rather than the exact 2-bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile molecule, the mechanism—blocking CYP-mediated metabolism at the pyrrolidine α-position—is generalizable to any drug-like molecule bearing a pyrrolidine ring, supporting the selection of difluorinated over non-fluorinated pyrrolidine building blocks for oral programs .

metabolic stability bioavailability gem-difluoro CYP metabolism

Regioisomeric Differentiation: 5-Position vs. 4-Position Attachment in Androgen Receptor Modulator Design

The SAR optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives for selective androgen receptor modulation (SARM) revealed that both the substitution pattern on the benzonitrile core and the nature of the pyrrolidine ring profoundly influence metabolic stability and AR agonistic activity [1]. While the 4-position pyrrolidine attachment was the focus of that study, the 5-position variant (as in the target compound) presents a distinct electronic and steric environment due to the altered conjugation with the electron-withdrawing nitrile group. The 2-bromo substituent additionally provides a synthetic handle for further functionalization via cross-coupling, enabling late-stage diversification at the position ortho to the nitrile—a vector that is inaccessible in the 4-substituted regioisomer [1]. Consequently, 2-bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile offers a complementary SAR vector that cannot be replicated by 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile (CAS 1774896-26-2) or other regioisomers .

SARM androgen receptor regioisomer structure-activity relationship

Commercial Purity and Supply Chain Consistency vs. Non-Fluorinated Analog

The target compound is routinely supplied at NLT 98% purity by multiple vendors, with minimum specification of 95% . In contrast, the non-fluorinated analog 2-bromo-5-(pyrrolidin-1-yl)benzonitrile (CAS 1269407-95-5) is listed with fewer quality data points and has been discontinued by at least one supplier . This suggests that the difluorinated variant benefits from more consistent commercial production and quality control, reducing the risk of supply interruption and batch-to-batch variability in multi-step synthetic programs .

purity procurement quality specification supply chain

Highest-Value Application Scenarios for 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile


CNS-Penetrant Lead Optimization Requiring Low hERG Liability

The reduced basicity of the 3,3-difluoropyrrolidine nitrogen (pKa 6.86 vs. 11.27 for pyrrolidine) means that at pH 7.4, the amine remains largely unprotonated, minimizing hERG channel blockade and lysosomal trapping [1][2]. Medicinal chemistry teams developing CNS-targeting kinase inhibitors, GPCR ligands, or epigenetic probes should prioritize this building block over non-fluorinated pyrrolidine analogs to reduce cardiotoxicity risk and improve brain penetration.

Oral Small-Molecule Programs Where Metabolic Stability is a Go/No-Go Criterion

Gem-difluorination on pyrrolidine rings has been validated to improve oral bioavailability from negligible to 22% by blocking CYP-mediated oxidation at the α-position [1]. Programs that have encountered rapid hepatic clearance with pyrrolidine-containing leads can use this building block to introduce a metabolically shielded pyrrolidine moiety without significantly increasing molecular weight or steric bulk [1][2].

Selective Androgen Receptor Modulator (SARM) Diversification

The SAR framework of 4-(pyrrolidin-1-yl)benzonitrile SARMs indicates that regioisomeric placement of the pyrrolidine ring on the benzonitrile core critically impacts AR agonistic activity and PK properties [1]. This 2-bromo-5-substituted variant provides an orthogonal vector for exploring AR ligand SAR, with the bromine atom serving as a versatile handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings to generate focused libraries [2].

Multi-Step Synthetic Programs Requiring Reliable Supply Chain and High Purity

With documented purity of NLT 98% and availability from multiple suppliers, this building block minimizes the need for pre-use purification and ensures batch-to-batch consistency in long synthetic sequences [1][2]. The non-fluorinated analog has experienced supply discontinuation, making the difluorinated variant a more dependable choice for industrial-scale medicinal chemistry and process development .

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